molecular formula C19H18ClN3O2S2 B2483231 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946331-22-2

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2483231
CAS No.: 946331-22-2
M. Wt: 419.94
InChI Key: KFKLYFDTTLMQMO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazole carboxamide family, characterized by a dihydrothiazole core with a sulfanylidene (thione) group at position 2. Key structural features include:

  • Substituents: A 5-chloro-2-methoxyphenyl group at position 3, which combines electron-withdrawing (Cl) and electron-donating (OCH₃) moieties.
  • Carboxamide linkage: An N-[(4-methylphenyl)methyl] (4-methylbenzyl) group attached via the carboxamide nitrogen.

This scaffold is associated with diverse biological activities, particularly anticancer and enzyme inhibitory properties, as seen in structurally related compounds .

Properties

IUPAC Name

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S2/c1-11-3-5-12(6-4-11)10-22-18(24)16-17(21)23(19(26)27-16)14-9-13(20)7-8-15(14)25-2/h3-9H,10,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKLYFDTTLMQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=C(C=CC(=C3)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyphenyl isocyanate with 4-methylbenzylamine to form an intermediate. This intermediate is then reacted with 2-mercaptoacetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Overview

4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound notable for its potential applications across various scientific fields, particularly in chemistry , biology , and medicine . The compound incorporates a thiazole ring, which is frequently found in biologically active molecules.

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Research has indicated that this compound exhibits biological activity , including:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
  • Anticancer Activity : The compound has been evaluated for its potential to act against cancer cells, showing promise in preliminary assays.

Medicine

In medicinal chemistry, this compound is being investigated for:

  • Therapeutic Effects : Its potential as a lead compound in drug development targeting various diseases.
  • Mechanism of Action : Understanding how it interacts with specific molecular targets can lead to insights into its efficacy and safety.

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial properties of thiazole derivatives similar to this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .
  • Anticancer Research : In vitro studies have demonstrated that thiazole-containing compounds can inhibit the proliferation of cancer cell lines, including breast cancer models. This highlights the potential for developing new anticancer agents based on the thiazole scaffold .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and the aromatic substituents play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, allowing for comparative analysis of substituent effects and bioactivity:

Compound Name / ID Key Substituents Biological Activity (IC₅₀ or EC₅₀) Key SAR Insights
Target Compound 5-Cl-2-OCH₃-phenyl, 4-methylbenzyl, 2-sulfanylidene Not reported Methoxy and chloro groups balance electronic effects; benzyl enhances lipophilicity.
4-Amino-N-(2,6-dichlorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide 2,6-dichlorophenyl, methyl Not reported Dichlorophenyl increases lipophilicity but may reduce solubility.
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide 4-OCH₃-phenyl, benzodioxolylmethyl Not reported Benzodioxole enhances metabolic stability; methoxy improves π-π interactions.
Compound 7b (from ) 4-methyl-2-phenylthiazole derivative 1.61 ± 1.92 µg/mL (HepG-2) Methyl and phenyl groups optimize steric fit in hydrophobic pockets.
BAY 59-7939 (Thiophene carboxamide) Thiophene core, oxazolidinone, morpholinyl 0.6 nM (FXa inhibition) Carboxamide critical for binding; thiophene enhances bioavailability.

Key Observations

Substituent Effects :

  • Electron-Donating Groups (e.g., OCH₃) : Improve binding via π-π interactions with aromatic residues (e.g., in ).
  • Electron-Withdrawing Groups (e.g., Cl) : Enhance target affinity but may reduce solubility (e.g., ).
  • Benzyl vs. Aryl Groups : The 4-methylbenzyl group in the target compound likely enhances membrane permeability compared to bulkier substituents (e.g., benzodioxolylmethyl in ) .

Core Heterocycle Comparisons :

  • 1,3-Thiazole vs. 1,3,4-Thiadiazole : Thiazoles generally exhibit superior inhibitory activity due to better conformational flexibility (e.g., 6a vs. 11a in ) .
  • Thiazole vs. Thiophene : Thiophene carboxamides (e.g., BAY 59-7939) show high potency in antithrombotic applications, but thiazoles dominate in anticancer contexts ( vs. 15) .

Sulfanylidene Role :

  • The 2-sulfanylidene group in the target compound may stabilize tautomeric forms, facilitating interactions with cysteine or serine residues in enzyme targets. This contrasts with thioamide derivatives (e.g., ’s compound 3), where sulfur participates in hydrogen bonding .

Biological Activity

The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide belongs to a class of thiazole derivatives that have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C17H18ClN3O2S
  • Molecular Weight : 353.86 g/mol

This compound features a thiazole ring, an amine group, and a chloro-substituted aromatic moiety which are crucial for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted the efficacy of related compounds in inhibiting tumor growth in various cancer cell lines. For instance, derivatives with similar structural motifs showed IC50 values ranging from 0.06 µM to 2.5 µM against different cancer types such as non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Thiazole derivatives have also demonstrated promising antimicrobial activity. A review indicated that compounds containing the thiazole moiety exhibited good antibacterial effects against strains like E. coli and S. aureus, with some derivatives showing zones of inhibition between 15–19 mm at concentrations of 500 μg/disk . The presence of electron-withdrawing groups (like chlorine) in the aromatic rings enhances their antimicrobial efficacy.

The biological mechanisms through which these compounds exert their effects are varied:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of enzymes critical for tumor growth and bacterial survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Evidence suggests that certain derivatives can induce cell cycle arrest at different phases, particularly G1 or G2/M phases, thereby inhibiting cell division.

Study 1: Anticancer Evaluation

In a clinical evaluation involving a derivative structurally similar to the target compound, researchers found that it significantly reduced tumor size in xenograft models. The study reported a reduction in tumor volume by up to 70% compared to control groups after treatment with the compound over four weeks .

Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
Synthesis typically involves multi-step routes, including:

  • Condensation reactions : Reacting substituted anilines with chloroacetyl chloride in dioxane/triethylamine to form thiazole intermediates .
  • Functional group modifications : Introducing sulfanylidene and carboxamide groups via nucleophilic substitution or coupling reactions .
  • Optimization : Control reaction temperature (20–25°C), solvent choice (e.g., ethanol-DMF for recrystallization), and stoichiometry to minimize byproducts .
  • Purity monitoring : Use thin-layer chromatography (TLC) for real-time tracking and recrystallization for final purification .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl, sulfanylidene) and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion) and detect isotopic patterns from chlorine .
  • Infrared (IR) Spectroscopy : Identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and thiazole rings .
  • HPLC : Assess purity (>95%) and resolve enantiomers if present .

Advanced: How can target interaction studies be designed to elucidate binding mechanisms?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs, focusing on the thiazole core and sulfanylidene group .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Validate thermodynamic parameters (ΔH, ΔS) for interactions .
  • Negative controls : Include structurally similar but inactive analogs (e.g., triazole derivatives) to confirm specificity .

Advanced: What methodologies are robust for evaluating biological activity in vitro?

Methodological Answer:

  • Cell-based assays :
    • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    • Enzyme inhibition : Fluorometric assays for kinases or proteases, comparing activity to reference inhibitors (e.g., staurosporine) .
  • Antimicrobial testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 μM) and triplicate replicates to ensure reproducibility .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in:
    • Aromatic substituents : Replace 5-chloro-2-methoxyphenyl with 4-fluorophenyl to assess halogen effects .
    • Sulfanylidene group : Substitute with sulfone/sulfoxide to study redox sensitivity .
  • Bioisosteric replacements : Exchange the thiazole ring with triazole or oxadiazole to probe heterocycle importance .
  • Data analysis : Correlate structural changes with activity using heatmaps or 3D-QSAR models .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization :
    • Cell line authentication : Use STR profiling to avoid cross-contamination .
    • Buffer conditions : Control pH (e.g., 7.4 for physiological mimicry) and ionic strength to minimize variability .
  • Meta-analysis : Compare datasets across studies, highlighting variables like incubation time (24h vs. 48h) or serum concentration .
  • Orthogonal validation : Confirm activity in secondary assays (e.g., Western blot for protein targets if primary data is from SPR) .

Advanced: What strategies mitigate instability of the sulfanylidene group during storage?

Methodological Answer:

  • Storage conditions : Use inert atmospheres (argon) and antioxidants (e.g., BHT) at –80°C to prevent oxidation .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose) for long-term stability .
  • Degradation monitoring : Accelerated stability studies (40°C/75% RH) with LC-MS to identify breakdown products .

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